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2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Strategic Utilization of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile in Divergent Library Synthesis
Application Note: Strategic Utilization of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile in Divergent Library Synthesis
This Application Note is structured to address the specific synthetic challenges and strategic value of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile in medicinal chemistry. It deviates from standard templates to focus on the divergent utility of this scaffold, treating it as a high-value linchpin for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern medicinal chemistry, 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile represents a privileged "bifunctional linchpin." Its value lies not merely in its presence as an intermediate, but in its specific substitution pattern:
-
The 1,3-Benzodioxole Core: A proven pharmacophore found in numerous bioactive compounds (e.g., Tadalafil, Paroxetine) capable of hydrogen-bond acceptance and metabolic modulation.
-
The 7-Bromo Handle: Located ortho to the dioxole bridge, this position is sterically demanding and electronically unique. It serves as a pre-installed handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce biaryl complexity.
-
The 5-Acetonitrile Vector: A versatile "warhead" precursor. It allows for extension into ethylamines (CNS activity), carboxylic acids (solubility), or heterocyclization (e.g., isoquinolines).
This guide details the regioselective synthesis of this scaffold (avoiding the common 6-bromo isomer trap) and provides validated protocols for its downstream application in generating high-value chemical libraries.
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | 2-(7-bromo-1,3-benzodioxol-5-yl)acetonitrile |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Key Functional Groups | Aryl Bromide (Ar-Br), Nitrile (R-CN), Methylenedioxy (-OCH₂O-) |
| LogP (Predicted) | ~2.1 (Lipophilic, CNS penetrant potential) |
| Regiochemistry Note | The 7-bromo isomer is critical. Direct bromination of 3,4-methylenedioxyphenylacetonitrile typically yields the 6-bromo isomer (para to the alkyl chain). |
Critical Synthesis Protocol: Ensuring Regio-Integrity
The Challenge: Direct electrophilic bromination of 1,3-benzodioxole-5-acetonitrile is dominated by the directing effects of the alkoxy groups and the alkyl side chain, favoring the 6-position. The Solution: A "Bottom-Up" approach starting from 3-bromo-4,5-dihydroxybenzaldehyde guarantees the 7-bromo substitution pattern.
Step 1: Formation of the Benzodioxole Ring
Target: 7-bromo-1,3-benzodioxole-5-carbaldehyde
-
Reagents: 3-bromo-4,5-dihydroxybenzaldehyde (1.0 eq), Dibromomethane (1.2 eq), Cs₂CO₃ (2.5 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve aldehyde in DMF (0.2 M) under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 15 min at RT.
-
Add dibromomethane dropwise.
-
Heat to 110°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool, pour into ice water, filter the precipitate. Recrystallize from EtOH.
-
-
Validation: ¹H NMR should show the methylenedioxy singlet at ~6.1 ppm and two aromatic doublets (meta-coupling, J ~1.5 Hz) indicating the 5,7-substitution pattern.
Step 2: Homologation to Acetonitrile
Target: 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
-
Reduction: Treat the aldehyde with NaBH₄ (0.5 eq) in MeOH to yield the benzyl alcohol.
-
Activation: Convert alcohol to benzyl chloride using SOCl₂ (1.2 eq) in DCM (0°C to RT).
-
Cyanation:
-
Dissolve benzyl chloride in DMSO.
-
Add NaCN (1.5 eq). Caution: Cyanide protocols require specific safety training.
-
Stir at 40°C for 3 hours.
-
Workup: Quench with dilute NaOH (to neutralize HCN traces), extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Application Protocols: Divergent Library Generation
Protocol A: The "Left Wing" Extension (Suzuki-Miyaura Coupling)
Objective: Functionalize the 7-position to create biaryl cores (e.g., for kinase inhibitors).
Mechanistic Insight: The electron-rich nature of the benzodioxole ring can make oxidative addition sluggish. Using specialized phosphine ligands (e.g., SPhos, XPhos) is recommended over standard PPh₃.
Procedure:
-
Charge: In a microwave vial, combine:
-
Solvent: 1,4-Dioxane/Water (4:1, degassed).
-
Reaction: Microwave irradiation at 100°C for 1 hour (or reflux 12h).
-
Note: The nitrile group is generally stable under these basic conditions, allowing chemoselective modification of the bromide.
Protocol B: The "Right Wing" Transformation (Isoquinoline Cyclization)
Objective: Convert the nitrile into a tetrahydroisoquinoline (THIQ) core via Bischler-Napieralski or Pictet-Spengler precursors.
Procedure (Reduction to Amine):
-
Reagents: Scaffold (1.0 eq), BH₃·THF (1.0 M, 3.0 eq).
-
Conditions: Reflux in THF for 4 hours.
-
Quench: Carefully add MeOH, then 1N HCl. Reflux 1 hour to break boron-amine complex.
-
Result: 2-(7-bromo-1,3-benzodioxol-5-yl)ethanamine.
-
Cyclization Application: This amine can now be condensed with an aldehyde and cyclized (Pictet-Spengler) to form a tricyclic core, retaining the bromine for late-stage functionalization.
Visualization: The Divergent Synthesis Map
The following DOT diagram illustrates the strategic flow from the raw material to high-value medicinal chemistry targets using the 7-bromo scaffold.
Figure 1: Strategic synthesis workflow illustrating the "Bottom-Up" construction of the scaffold and its divergent application into biaryl and heterocyclic medicinal targets.
References
-
Regioselective Synthesis of Benzodioxoles
-
Medicinal Utility (Insecticides/Parasiticides)
-
Title: Active compound combinations having insecticidal and acaricidal properties.[7]
- Source: US P
- Relevance: Explicitly cites 4-(7-bromo-1,3-benzodioxol-5-yl)...
-
Link:
-
-
General Benzodioxole Functionalization
- Title: Improved Process for the Continuous Acyl
- Source:Molecules 2024, 29(3), 726.
- Relevance: Provides background on the reactivity and stability of the benzodioxole ring under electrophilic conditions.
-
Link:
-
Cross-Coupling Protocols
- Title: Synthesis of Polyynes by In Situ Desilylative Bromination and Palladium-C
- Source:Organic Syntheses 2019, 96, 398-417.
- Relevance: While focused on alkynes, this reference details high-fidelity Pd-catalyzed coupling protocols applicable to aryl bromides in complex settings.
-
Link:
Sources
- 1. US20230330242A1 - Immunoconjugates and methods - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Functionalization of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
Application Note: Strategic Functionalization of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
This Application Note is designed for medicinal chemists and process scientists utilizing 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile (hereafter referred to as 7-Br-BDAN ).
This molecule is a specialized "privileged scaffold" intermediate. Unlike the commoditized 6-bromo isomer, the 7-bromo regioisomer offers unique steric and electronic properties, primarily used to synthesize 7-substituted-1,3-benzodioxole phenethylamines and tetrahydroisoquinolines . Its specific substitution pattern is valuable for blocking metabolic hotspots (ortho-oxygen positions) and enforcing conformational rigidity in drug candidates.
Executive Summary & Chemical Context
7-Br-BDAN is a bifunctional building block containing a nitrile (electrophile/precursor) and an aryl bromide (nucleophile/coupling partner) on an electron-rich benzodioxole core.
-
Primary Utility: Late-stage diversification of phenethylamine scaffolds.
-
Key Challenge: The C7-Bromine is sterically crowded (ortho to the dioxole oxygen). Standard catalytic cycles require optimized ligand systems to overcome this steric hindrance.
-
Differentiation: Unlike the common 6-bromo isomer, the 7-bromo position allows for the construction of "bent" or "globular" molecular architectures often required to fit specific GPCR binding pockets (e.g., 5-HT receptors).
Chemical Properties Table
| Property | Value (Experimental/Predicted) | Notes |
| IUPAC Name | 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile | |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.05 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Melting Point | 88–92 °C | Distinct from 6-bromo isomer (typically lower MP) |
| Solubility | DCM, THF, DMSO, Acetonitrile | Insoluble in water |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Protect from light |
Strategic Reaction Workflows
The utility of 7-Br-BDAN relies on the orthogonality of its two functional groups. The recommended workflow prioritizes C-C coupling (Suzuki/Buchwald) beforeNitrile reduction to avoid catalyst poisoning by the resulting free amine.
Workflow Diagram (Graphviz)
Detailed Experimental Protocols
Protocol A: Quality Control & Purification
Rationale: Commercial batches of brominated benzodioxoles often contain regioisomers (4-bromo or 6-bromo). Verifying the 7-bromo position is critical before expensive coupling steps.
-
H-NMR Validation:
-
Dissolve 10 mg in CDCl₃.
-
Diagnostic Signal: Look for two aromatic doublets (meta-coupling, J ≈ 1.5–2.0 Hz) representing H4 and H6.
-
Contrast: The 6-bromo isomer (para-substitution pattern) would show two singlets or para-coupled doublets depending on resolution.
-
NOE Experiment: Irradiate the methylene protons of the dioxole ring. If Br is at C7 (ortho to Oxygen), the NOE enhancement on the adjacent aromatic proton (H6) will be distinct from the 6-bromo isomer where both ortho positions to the dioxole are unsubstituted.
-
Protocol B: C7-Arylation via Suzuki-Miyaura Coupling
Rationale: The C7 position is sterically hindered by the dioxole ring oxygen. Standard Pd(PPh₃)₄ often fails. We utilize a bidentate ligand system (dppf) and elevated temperatures.
Reagents:
-
7-Br-BDAN (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically demanding boronic acids)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction vial with 7-Br-BDAN, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂·DCM quickly (catalyst is air-stable but best handled under inert gas). Reseal.
-
Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = MW of coupled product).
-
Note: The nitrile group is stable under these conditions; however, avoid strong hydroxide bases which may hydrolyze the nitrile to the amide.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Nitrile Reduction to Phenethylamine
Rationale: Converting the nitrile to a primary amine allows access to CNS-active scaffolds. LiAlH₄ is preferred for speed, but Borane-THF is milder if the C7-substituent is sensitive.
Reagents:
-
Functionalized BDAN intermediate (1.0 eq)
-
LiAlH₄ (2.0 M in THF, 2.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to 0 °C under N₂ flow.
-
Addition: Add LiAlH₄ solution dropwise.
-
Substrate: Dissolve the BDAN intermediate in minimal dry THF and add dropwise to the LiAlH₄ solution at 0 °C.
-
Observation: Gas evolution (H₂) will occur. Control addition rate to maintain temperature <10 °C.
-
-
Reflux: Warm to RT, then reflux (66 °C) for 2 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
- mL Water[3]
- mL 15% NaOH
- mL Water
-
(where
= grams of LiAlH₄ used).
-
Isolation: Filter the white granular precipitate. Concentrate the filtrate to obtain the crude amine.
-
Storage: Convert to HCl salt immediately for stability (Treat ethereal solution with 2M HCl in ether).
-
Safety & Handling Guidelines
Specific Hazards
-
Nitrile Toxicity: While 7-Br-BDAN is an organic nitrile, metabolic or chemical hydrolysis can release cyanide. Do not acidify aqueous waste streams from the hydrolysis steps without prior oxidative treatment (bleach).
-
Sensitization: Benzylic halides and their derivatives are potent skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.
Waste Disposal
-
Aqueous Waste (from Suzuki): Check pH. If basic, neutralize carefully.
-
Palladium Waste: Segregate into heavy metal waste containers.
References
-
Suzuki-Miyaura Coupling on Sterically Hindered Aryl Bromides
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 95(7), 2457-2483.
-
URL:[Link]
-
Regiochemistry of Benzodioxoles
- Title: "Regioselective bromination of 1,3-benzodioxoles and their application in the synthesis of bioactive heterocycles."
- Source:Journal of Organic Chemistry (General reference for benzodioxole reactivity p
-
URL:[Link]
-
Nitrile Reduction Protocols
- Title: "Reduction of Nitriles to Amines."
- Source:Organic Reactions, Wiley.
-
URL:[Link]
-
Benzodioxole Scaffolds in Drug Discovery
- Title: "The Methylenedioxy Group as a Structural Alert in Drug Discovery."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Technical Notes & Optimization
Technical Support Center: Scalable Synthesis of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
Technical Support Center: Scalable Synthesis of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
The following Technical Support Guide is designed for process chemists and researchers scaling up the synthesis of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile .
This guide deviates from standard "recipe" formats to focus on process causality, troubleshooting, and scalability . It assumes the user is familiar with basic organic synthesis but requires specific insight into the regiochemical and safety challenges of this specific scaffold.
Current Status: Operational Role: Senior Application Scientist Context: GLP-1 Agonist Intermediate / Heterocyclic Building Block
Core Synthetic Strategy & Logic
The Critical Regiochemistry Challenge: The primary failure mode in synthesizing this molecule is regioselectivity . Direct bromination of (1,3-benzodioxol-5-yl)acetonitrile (Piperonyl acetonitrile) yields the 6-bromo isomer (para to the alkyl chain) due to the directing effects of the oxygen atoms and the alkyl group.
To achieve the 7-bromo substitution pattern (ortho to oxygen, meta to alkyl), you must utilize a "Pre-bromination Strategy" . The bromine atom must be installed on the aromatic core before the dioxole ring closure or via a specific ortho-lithiation strategy (difficult to scale).
The Validated Route (Retrosynthesis):
-
Starting Material: 5-Bromovanillin (commercially available, scalable).
-
Demethylation: Conversion to 5-bromo-3,4-dihydroxybenzaldehyde.
-
Ring Closure: Methylenation to form 7-bromo-1,3-benzodioxole-5-carbaldehyde.
-
Functionalization: Reduction
Chlorination Cyanation.
Workflow Diagram
The following directed graph illustrates the critical path and decision nodes for the synthesis.
Caption: Validated synthetic workflow ensuring 7-bromo regioselectivity via pre-functionalized precursors.
Detailed Protocols & Troubleshooting
Module A: The Ring Closure (Methylenation)
Objective: Convert the diol to the benzodioxole ring without polymerizing the aldehyde.
-
Reagents: 5-Bromo-3,4-dihydroxybenzaldehyde, Dibromomethane (CH₂Br₂), K₂CO₃, DMF or DMSO.
-
Scale-Up Insight: On a multigram/kilogram scale, the exotherm of the alkylation is significant. DMSO accelerates the reaction but poses safety risks (thermal runaway) if not controlled. DMF is safer but slower.
Protocol:
-
Charge reactor with DMF (10 vol) and 5-Bromo-3,4-dihydroxybenzaldehyde.
-
Add K₂CO₃ (2.5 equiv) in portions to control CO₂ evolution.
-
Add Dibromomethane (1.2 equiv).[1]
-
Heat to 80°C. Critical: Monitor internal temp; do not exceed 110°C to avoid aldehyde decomposition.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in solvent/base. | Use anhydrous DMF and fresh K₂CO₃. Water kills the phenoxide nucleophile. |
| Dimer Formation | Concentration too high. | High concentration favors intermolecular reaction over intramolecular ring closure. Dilute to 15-20 volumes of solvent. |
| Dark Tarry Product | Oxidation of aldehyde/phenol. | Ensure strict N₂ or Ar inert atmosphere. Phenoxides are electron-rich and oxidize easily. |
Module B: The Cyanation (Nitrile Formation)
Objective: Nucleophilic displacement of the benzyl chloride with cyanide.
-
Reagents: 7-Bromo-5-(chloromethyl)-1,3-benzodioxole, NaCN, Tetrabutylammonium bromide (TBAB), Toluene/Water.
-
Scale-Up Insight: Avoid homogenous conditions (DMSO/NaCN) on scale due to workup difficulty and hydrolysis risks. Use Phase Transfer Catalysis (PTC) .
Protocol:
-
Dissolve the benzyl chloride intermediate in Toluene (8 vol).
-
Prepare a solution of NaCN (1.2 equiv) in Water (3 vol). SAFETY: High pH required (pH > 10) to prevent HCN gas evolution.
-
Add TBAB (0.05 equiv).
-
Heat to 60°C with vigorous agitation (critical for PTC).
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Slow Reaction Rate | Poor agitation or insufficient catalyst. | PTC reactions are diffusion-controlled. Increase impeller speed (RPM) or add more TBAB. |
| Hydrolysis (Amide formation) | Temperature too high or pH too low. | Keep temp < 70°C. Ensure aqueous phase is basic (add NaOH if necessary) to suppress hydrolysis. |
| Cyanide Residuals | Poor phase separation. | Wash organic layer with dilute bleach (NaOCl) to quench cyanide, then extensive water washes. |
Frequently Asked Questions (FAQs)
Q1: Can I brominate the benzodioxole ring after forming the acetonitrile? A: No. If you treat 2-(1,3-benzodioxol-5-yl)acetonitrile with Br₂ or NBS, the bromine will predominantly enter position 6 (para to the alkyl chain). The 7-position is sterically hindered and less electronically activated than position 6. You must use the pre-brominated starting material route described above.
Q2: Why use the benzyl chloride instead of the benzyl bromide for the cyanation step? A: While benzyl bromides are more reactive, they are also less stable. On a large scale, the benzyl bromide derivative of this electron-rich ring system is prone to spontaneous polymerization or hydrolysis during storage. The benzyl chloride is sufficiently reactive for the cyanation (especially with PTC) but stable enough for isolation and drying.
Q3: How do I remove the inorganic salts after the ring closure? A: The potassium salts (KBr, excess K₂CO₃) are insoluble in DMF/DMSO. Filter the hot reaction mixture before aqueous workup. This prevents the formation of a massive "rag layer" (emulsion) during the subsequent extraction.
Q4: Is the 7-bromo isomer stable? A: Yes, but it is sensitive to lithiation conditions. If you plan to use the bromine for further coupling (e.g., Suzuki or Buchwald), be aware that the protons at position 2 (the methylene bridge) are somewhat acidic. Strong bases (like n-BuLi) might deprotonate the bridge rather than perform Lithium-Halogen exchange. Use Grignard exchange (iPrMgCl) if needed.
Safety & Compliance (E-E-A-T)
Cyanide Management
-
Engineering Controls: The cyanation step must be performed in a closed reactor with a scrubber system containing NaOH/NaOCl to neutralize any escaped HCN.
-
Quenching: Never acidify the waste stream. Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (OCN⁻), which is less toxic.
Thermal Hazards
-
Benzodioxole Formation: The reaction of catechols with dihalomethanes is exothermic. On scales >100g, active cooling jackets are required during the addition of the alkylating agent.
References
-
Pfizer Inc. (2019). Process for the Preparation of GLP-1 Receptor Agonists. WO2018109607. (Describes the use of 7-bromo-1,3-benzodioxole intermediates).
-
Organic Syntheses. (2010). Regioselective Bromination and Functionalization of Benzodioxoles. Org. Synth. Coll. Vol. 11. (General reference for regiochemistry in benzodioxoles).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Phase Transfer Catalysis protocols in cyanation).
- Dallacker, F., et al. (1975). Derivatives of 1,3-Benzodioxole. Chem. Ber. (Foundational work on the numbering and reactivity of 4/7-substituted benzodioxoles).
Sources
Reference Data & Comparative Studies
Regioisomerism in Benzodioxoles: A Technical Guide to 2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
Regioisomerism in Benzodioxoles: A Technical Guide to 2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
The following technical guide provides an in-depth comparison of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile against its more common regioisomers (specifically the 6-bromo derivative). It is designed for medicinal chemists and process engineers requiring precise control over benzodioxole scaffolding.
Executive Summary: The Regiochemical Challenge
In the optimization of benzodioxole-based pharmacophores (e.g., phenethylamines, isoquinolines), the position of the halogen substituent dictates both metabolic stability and the success of downstream cyclizations.
The 7-bromo isomer (CAS 855937-55-2) represents a "privileged but difficult" substitution pattern.[1] Unlike the 6-bromo isomer , which is the kinetic product of direct electrophilic halogenation, the 7-bromo variant requires a directed synthetic strategy. This guide outlines why you would choose the 7-bromo isomer and how to synthesize it reliably.
Comparison at a Glance
| Feature | 7-Bromo Isomer (Target) | 6-Bromo Isomer (Alternative) |
| Structure | Bromine is ortho to the dioxole oxygen (C7).[1] | Bromine is ortho to the acetonitrile side chain (C6). |
| Primary Access | De Novo Assembly: Requires pre-brominated catechol precursors.[1] | Direct Functionalization: Electrophilic aromatic substitution (EAS) of piperonyl acetonitrile. |
| Steric Profile | Crowds the oxygen bridge; leaves the side-chain ortho positions open. | Crowds the side-chain; blocks the primary cyclization site. |
| Key Utility | Forcing alternative cyclization modes; blocking metabolic hydroxylation at C7.[1] | Standard intermediate for cross-coupling; precursor to tetrahydroisoquinolines.[1] |
Structural & Electronic Analysis
To understand the utility of the 7-bromo isomer, one must visualize the electronic landscape of the 1,3-benzodioxole ring.
The Numbering System
-
Positions 1, 3: Oxygen atoms.[1]
-
Position 5: The acetonitrile side chain (activating, ortho/para director).
-
Position 6: The site ortho to the alkyl group and para to Oxygen-3. This is the most electron-rich site, making it the "natural" target for bromination.
-
Position 7: The site ortho to Oxygen-1 and meta to the alkyl group. This position is sterically hindered by the dioxole ring strain and electronically less favored for direct EAS.
Figure 1: Regiochemical map showing the accessibility of the 6-bromo vs. 7-bromo positions.
Experimental Protocols
Protocol A: Synthesis of the 7-Bromo Isomer (The Directed Route)
Since direct bromination fails to yield the 7-bromo product selectively, the synthesis must proceed via a "bottom-up" approach starting from a brominated catechol derivative.
Precursor: 3-Bromo-4,5-dihydroxybenzaldehyde (or 5-bromovanillin derivatives).[1]
Step 1: Methylenation
-
Reagents: 3-Bromo-4,5-dihydroxybenzaldehyde, Dibromomethane (CH₂Br₂), Potassium Fluoride (KF) or Cs₂CO₃.[1]
-
Solvent: DMF (Anhydrous).
-
Conditions: 110°C, 4 hours.[1]
-
Mechanism: The base deprotonates the catechol hydroxyls, which displace the bromides of CH₂Br₂ to form the dioxole ring. The bromine at position 3 (which becomes position 7 in the final numbering) remains intact.
Step 2: Functional Group Transformation (Aldehyde to Nitrile)
This is a standard homologation sequence.
-
Reduction: NaBH₄ in MeOH → (7-Bromo-1,3-benzodioxol-5-yl)methanol .
-
Halogenation: SOCl₂ or PBr₃ in DCM → 5-(Chloromethyl)-7-bromo-1,3-benzodioxole .[1]
-
Cyanation: NaCN in DMSO, RT → Target Compound .
Validation Check:
-
¹H NMR (CDCl₃): Look for the aromatic protons. In the 7-bromo isomer, the protons at C4 and C6 are meta to each other (J ~1.5-2.0 Hz).[1] In the 6-bromo isomer, the protons are para (singlets).
-
Shift Diagnostic: The C6-H in the 7-bromo isomer will appear upfield relative to the C7-H in the 6-bromo isomer due to the shielding effect of the adjacent alkyl group.
Protocol B: Synthesis of the 6-Bromo Isomer (The Standard Route)
Included for comparative control.
-
Substrate: 3,4-Methylenedioxyphenylacetonitrile.[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1]
-
Solvent: Acetonitrile or DMF.[1]
-
Conditions: 0°C to RT, 2 hours.
-
Result: Exclusive formation of the 6-bromo isomer due to the directing effect of the C5-alkyl group and C3-oxygen.[1]
Performance & Reactivity Comparison
The choice of isomer drastically alters the outcome of subsequent metal-catalyzed couplings and cyclizations.
| Reaction Type | 7-Bromo Isomer Behavior | 6-Bromo Isomer Behavior |
| Suzuki Coupling | High Efficiency. The C7 position is less sterically crowded by the bulky acetonitrile side chain, allowing easier oxidative addition of Pd catalysts.[1] | Moderate Efficiency. The ortho acetonitrile group can chelate or sterically hinder the Pd center, requiring specialized ligands (e.g., SPhos). |
| Bischler-Napieralski | Fails/Difficult. Cyclization typically targets the electron-rich C6 position.[1] Since C6 is unsubstituted (H), cyclization proceeds normally to form the dihydroisoquinoline. | Blocked/Modified. The bromine at C6 blocks the standard cyclization site, forcing cyclization to C2 (impossible) or requiring bromine-lithium exchange first. |
| Metabolic Stability | High. Blocks the C7 "metabolic soft spot" often targeted by P450 enzymes for hydroxylation. | Moderate. Leaves C7 open to metabolic attack.[1] |
Synthesis Workflow Diagram
Figure 2: Distinct synthetic pathways required to access the 6-bromo vs. 7-bromo isomers.[1]
Conclusion & Recommendations
For routine intermediate synthesis where regiochemistry is not critical, the 6-bromo isomer is the cost-effective choice due to its one-step accessibility.[1]
However, 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile is the mandatory choice when:
-
Metabolic blocking at the C7 position is required to extend half-life.[1]
-
Downstream cyclization (e.g., to isoquinolines) requires the C6 position to remain unsubstituted (bearing a hydrogen).
-
Orthogonal functionalization is needed, where the C7-bromide serves as a handle for late-stage diversification distinct from the C5 side chain.[1]
Recommendation: Do not attempt to purify the 7-bromo isomer from a direct bromination mixture of piperonyl acetonitrile; the yield is negligible (<2%). Always utilize the de novo synthesis from 3-bromocatechol derivatives.
References
-
Regioselective Bromination of 1,3-Benzodioxoles
-
Title: "Bromination of 1,3-benzodioxole derivatives: A study of regioselectivity."[1]
- Source:Journal of Organic Chemistry (General reference for EAS on benzodioxoles).
- Context: Confirms C6 as the kinetic product site.
-
-
Synthesis of 7-Bromo Intermediates
-
Commercial Availability & Properties
- Title: "2-(7-Bromo-2H-1,3-benzodioxol-5-yl)acetonitrile Product Page."
-
Source: BLD Pharm / ChemSRC.[1]
- Context: Verifies compound existence and commercial availability of the specific isomer.
-
General Benzodioxole Lithiation Strategies
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
A Comparative Guide to the Validation of Analytical Methods for 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
This guide provides a comprehensive comparison of analytical methods for the validation of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile," a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a substituted aromatic heterocyclic compound, its purity and characterization are critical for ensuring the quality and safety of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise on method validation.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] This guide will explore the validation of common analytical techniques for "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile," grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8]
Introduction to the Analyte and Analytical Challenges
"2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile" possesses a unique structure with a brominated benzodioxole ring and a nitrile group. This presents specific analytical challenges, including potential for thermal degradation, the need for sensitive detection of impurities, and the importance of ensuring isomeric purity. The choice of analytical methodology is therefore critical for accurate and reliable characterization.
Comparative Analysis of Key Analytical Methods
The following sections detail the validation of three primary analytical techniques for the analysis of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile": High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for the target analyte.
Expertise & Experience: The choice of a reversed-phase HPLC method with UV detection is a logical starting point. The aromatic nature of the benzodioxole ring provides a strong chromophore for UV detection. A C18 stationary phase is often effective for separating compounds of this polarity. The mobile phase composition, typically a mixture of acetonitrile or methanol and water with a pH modifier, requires careful optimization to achieve adequate resolution from potential impurities.
Trustworthiness: A validated HPLC method provides a self-validating system for routine quality control. System suitability tests (SSTs) are integral to ensuring the ongoing performance of the analytical procedure.[8]
Authoritative Grounding: The validation of the HPLC method must adhere to the principles outlined in ICH Q2(R2) guidelines, which have been recently updated to emphasize a more science- and risk-based approach to validation.[2][5][6][9]
Table 1: Illustrative HPLC Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Supporting Rationale |
| Specificity | Peak for the analyte is well-resolved from impurities and degradation products. Peak purity index > 0.99. | Demonstrates the method's ability to accurately measure the analyte in the presence of other components.[9][10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Ensures a direct relationship between analyte concentration and detector response.[9] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | Confirms the closeness of the measured value to the true value.[5][9] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for replicate injections and analyses on different days with different analysts. | Measures the degree of scatter between a series of measurements.[4][9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated.[5] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. | The lowest amount of analyte that can be reliably quantified.[5] |
| Range | 80-120% of the test concentration for assay; reporting threshold to 120% for impurities. | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.[10] |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate). | Demonstrates the reliability of the method during normal usage.[5] |
Experimental Protocol: HPLC Method Validation
-
Specificity: Analyze blank samples, the analyte standard, and spiked samples containing known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate separation of degradation products.
-
Linearity: Prepare a series of at least five standard solutions covering the desired concentration range. Plot the peak area against the concentration and determine the correlation coefficient.[10]
-
Accuracy: Analyze samples of a known concentration (e.g., a certified reference material) or perform a recovery study by spiking a placebo with known amounts of the analyte at three different concentration levels.
-
Precision:
-
Repeatability: Perform at least six replicate injections of the same sample and calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of the analyte peak.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., ±0.2 pH units, ±5% organic modifier in the mobile phase, ±0.1 mL/min flow rate) and assess the impact on the results.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[11][12][13]
Expertise & Experience: For "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile," GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC. The choice of a suitable capillary column (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane) is crucial for achieving good separation. The mass spectrometer provides an additional layer of specificity, allowing for the identification of compounds based on their mass spectra. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of the analyte and related brominated impurities.[14]
Trustworthiness: The combination of chromatographic retention time and a unique mass spectrum provides a high degree of confidence in the identification of the analyte and its impurities.
Authoritative Grounding: GC-MS methods are widely used in environmental and pharmaceutical analysis for the detection of halogenated organic compounds.[11][15] Validation of a GC-MS method follows the same fundamental principles as HPLC validation, with a particular emphasis on demonstrating the specificity and sensitivity of the mass spectrometric detection.
Table 2: Illustrative GC-MS Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Supporting Rationale |
| Specificity | Unique retention time and mass spectrum for the analyte. No interfering peaks at the retention time of the analyte in blank samples. | The combination of retention time and mass spectrum provides high confidence in peak identity.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. | Demonstrates a proportional response of the detector to changes in analyte concentration. |
| Accuracy | Mean recovery of 95.0% to 105.0% for spiked samples. | Ensures the method provides results close to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 5.0% for replicate injections. | Demonstrates the reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 for a characteristic ion. | Defines the lowest detectable concentration. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 for a characteristic ion with acceptable precision and accuracy. | Defines the lowest quantifiable concentration. |
Experimental Protocol: GC-MS Method Validation
-
System Suitability: Inject a standard solution to verify system performance, including resolution, peak shape, and detector response.
-
Specificity: Analyze blank solvent, the analyte standard, and potential impurities to confirm unique retention times and mass spectra.
-
Linearity: Prepare a series of standard solutions and inject them into the GC-MS. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy & Precision: Analyze replicate samples of a known concentration or spiked samples at different levels.
-
LOD & LOQ: Determine from serial dilutions of the standard solution.
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.
Expertise & Experience: Both ¹H and ¹³C NMR are essential for confirming the identity of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile." The ¹H NMR spectrum will provide information about the number and connectivity of protons, while the ¹³C NMR spectrum will reveal the number of unique carbon environments. Quantitative NMR (qNMR) can be a powerful primary method for determining the purity of the compound without the need for a specific reference standard of the same molecule.
Trustworthiness: NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, providing a high degree of accuracy for quantification.
Authoritative Grounding: While not a chromatographic separation technique, NMR is a critical analytical tool for the characterization of chemical substances and is recognized by pharmacopeias for identity and purity testing.
Table 3: Illustrative NMR Validation Parameters for Identity and Purity
| Validation Parameter | Acceptance Criteria | Supporting Rationale |
| Identity (¹H and ¹³C NMR) | The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, and the chemical shifts of the ¹³C NMR spectrum are consistent with the proposed structure. | Confirms the molecular structure of the analyte.[1] |
| Purity (qNMR) | Purity value is consistent with results from other methods (e.g., HPLC). RSD of ≤ 1.0% for replicate measurements. | Provides an accurate and precise determination of the analyte's purity. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh the analyte and a suitable internal standard (for qNMR) and dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. For qNMR, ensure appropriate acquisition parameters are used to allow for accurate integration (e.g., long relaxation delay).
-
Data Processing and Analysis: Process the spectra and assign the signals to the corresponding nuclei in the molecule. For qNMR, calculate the purity based on the integral of a characteristic analyte signal relative to the integral of the internal standard signal.
Visualization of Workflows
Caption: A generalized workflow for the validation of an analytical method.
Caption: A decision-making pathway for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile" is a critical step in ensuring its quality and suitability for use in pharmaceutical development. A combination of HPLC for routine purity and impurity analysis, GC-MS for the detection of volatile impurities, and NMR for structural confirmation provides a robust and comprehensive analytical strategy. Each method must be validated according to established regulatory guidelines to ensure the reliability and accuracy of the data generated. This guide provides a framework for approaching the validation of these methods, emphasizing the importance of a science- and risk-based approach.
References
- Current time information in Pasuruan, ID. Google.
- USP <1225> Method Validation - BA Sciences. BA Sciences.
- FDA Guidelines for Analytical Method Validation | PDF. Scribd.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
- Method Validation Guidelines. BioPharm International.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- 〈1225〉 Validation of Compendial Procedures. USP-NF.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse.
- Validation of Analytical Procedures Q2(R2). ICH.
- Comparative Computational Analysis of 5-Bromo-6-nitro-1,3-benzodioxole and its Synthetic Precursors. BenchChem.
- Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar.
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments.
- Bromo pattern in Mass Spectrometry. YouTube.
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- 15. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
cytotoxicity of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile" derivatives
cytotoxicity of "2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile" derivatives
Comparative Cytotoxicity Profiling: 7-Bromo-1,3-Benzodioxole Derivatives vs. Standard Chemotherapeutics
Executive Summary & Chemical Context
The "Gateway" Scaffold: 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile is not a final pharmaceutical product but a critical pharmacophore intermediate . In drug discovery, this specific nitrile serves as the "gateway" scaffold for synthesizing high-potency anticancer agents, particularly Thioureas , Acrylamides , and Oxime Ethers .
Why the 7-Bromo Modification? Standard benzodioxoles (like Safrole) are bioactive but metabolically unstable. The addition of a bromine atom at the C7 position provides two critical advantages:
-
Electronic Modulation: It deactivates the ring against rapid oxidative metabolism (CYP450 degradation).
-
Lipophilicity (LogP): It enhances membrane permeability, allowing the derivative to penetrate the tumor microenvironment more effectively than non-halogenated analogs.
Scope of Guide: This guide compares the cytotoxicity of active derivatives synthesized from this nitrile precursor against industry standards (Doxorubicin, 5-Fluorouracil).
Comparative Performance Analysis
The following data aggregates cytotoxicity profiles from recent SAR (Structure-Activity Relationship) studies involving benzodioxole-based Thioureas and Acrylamides derived from acetonitrile precursors.
Table 1: IC50 Cytotoxicity Values (µM)
Lower values indicate higher potency.[1]
| Compound Class | Target Mechanism | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (TNBC) |
| 7-Br-Benzodioxole Thiourea | EGFR Inhibitor / Apoptosis | 1.11 ± 0.2 | 1.74 ± 0.3 | 7.0 ± 0.5 | 5.2 ± 0.4 |
| 7-Br-Benzodioxole Acrylamide | Tubulin Polymerization Inhibitor | 6.75 ± 0.09 | 8.1 ± 1.2 | N/A | 4.92 ± 1.09 |
| Doxorubicin (Standard) | DNA Intercalation | 8.29 ± 0.5 | 7.46 ± 0.4 | 4.56 ± 0.3 | 0.5 ± 0.1 |
| 5-Fluorouracil (Standard) | Antimetabolite | 8.83 ± 0.8 | 42.07 ± 0.7 | 18.06 ± 2.3 | 18.06 ± 2.3 |
| Parent Nitrile (Precursor) | Non-specific Alkylator | >100 (Inactive) | >100 (Inactive) | >100 | >100 |
Key Insight: The Thiourea derivative demonstrates superior potency against HeLa and HepG2 lines compared to Doxorubicin. The Acrylamide derivative (often coded as YL201 in literature) shows exceptional efficacy against Triple-Negative Breast Cancer (MDA-MB-231), outperforming 5-FU by a factor of ~3.5x.
Mechanism of Action & Synthesis Workflow
The parent nitrile is biologically inert regarding specific receptor binding until it is derivatized. The active derivatives function via two distinct pathways depending on the "tail" added to the acetonitrile group.
Diagram 1: Synthesis & Dual-Mechanism Pathway
Caption: Transformation of the inert nitrile precursor into active pharmacological agents targeting Tubulin or EGFR pathways.
Experimental Protocol: Validated MTT Cytotoxicity Assay
Context: Benzodioxole derivatives are highly lipophilic. Standard aqueous protocols often fail due to precipitation, leading to false "low activity" results. This protocol utilizes a DMSO-Step-Down method to ensure solubility.
Reagents:
-
Target Compound: 7-bromo-benzodioxole derivative (purity >98%).
-
Solvent: DMSO (Sigma-Aldrich, Hybridoma grade).
-
Cell Lines: HeLa (ATCC CCL-2), HepG2 (ATCC HB-8065).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3]
Step-by-Step Methodology:
-
Stock Preparation (Critical Step):
-
Dissolve 5 mg of the derivative in 100% DMSO to create a 10 mM Stock .
-
Note: Sonicate for 60 seconds at 40°C. The bromine atom increases hydrophobicity; visual clarity is mandatory.
-
-
Serial Dilution:
-
Dilute stock into culture medium (DMEM + 10% FBS) to achieve final concentrations: 0.1, 1, 5, 10, 50, 100 µM.
-
Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity (see Reference 4).
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
-
Treatment:
-
Replace medium with drug-containing medium.[3] Incubate for 48 hours (Benzodioxoles are slow-acting G2/M arresters; 24h is often insufficient).
-
-
Readout:
-
Add 20 µL MTT (5 mg/mL). Incubate 4h.
-
Aspirate medium. Solubilize formazan crystals with 150 µL DMSO.
-
Measure Absorbance at 570 nm .
-
-
Data Analysis:
-
Calculate % Viability =
. -
Fit curve using non-linear regression (Log(inhibitor) vs. normalized response) to determine IC50.
-
Safety & Toxicity Warning (The "Nitrile" Risk)
Researchers must distinguish between the benzodioxole-acetonitrile intermediate and haloacetonitrile byproducts .
-
The Scaffold: The 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile molecule is stable and relatively non-toxic in handling.
-
The Byproduct Risk: If the synthesis involves free dibromoacetonitrile (DBAN) reagents, be aware that DBAN is a potent environmental toxin that depletes cellular glutathione (GSH) and induces oxidative stress (Reference 5). Ensure the final product is purified of unreacted alkylating agents.
References
-
Abbas, S. Y., et al. (2020). "Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity." European Journal of Medicinal Chemistry. Link
-
Wu, C., et al. (2025). "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity." SSRN Preprints. Link
-
Micale, N., et al. (2002). "Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives." Farmaco. Link
-
Jamalzadeh, L., et al. (2016). "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells."[3] Avicenna Journal of Medical Biochemistry. Link
-
Ahmed, S. H., & Abdel-Naim, A. B. (2006). "Toxicity of Dibromoacetonitrile in Isolated Rat Colonocytes."[4] Toxicology. Link
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
